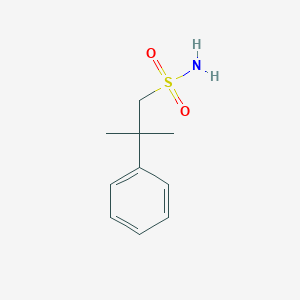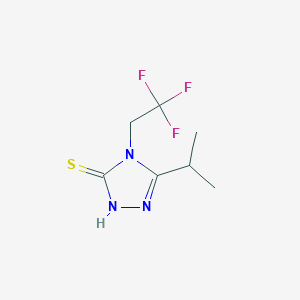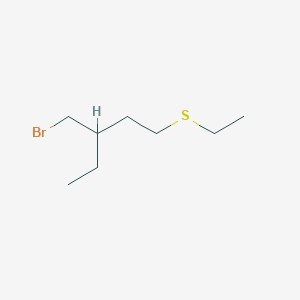
3-(Bromomethyl)-1-(ethylsulfanyl)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkyl sulfide, characterized by the presence of a bromomethyl group and an ethylsulfanyl group attached to a pentane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane typically involves the bromination of 1-(ethylsulfanyl)pentane. This can be achieved through the following steps:
Starting Material: 1-(Ethylsulfanyl)pentane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromomethyl group.
Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like alcohols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
科学研究应用
3-(Bromomethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the molecular structure and the presence of reactive sites.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-(ethylsulfanyl)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Bromomethyl)-1-(ethylsulfanyl)hexane: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is unique due to the combination of the bromomethyl and ethylsulfanyl groups, which confer distinct reactivity and functionalization potential. This makes it a valuable compound in various chemical transformations and applications.
属性
分子式 |
C8H17BrS |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
InChI 键 |
LXMNOSRQNAJVFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCSCC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


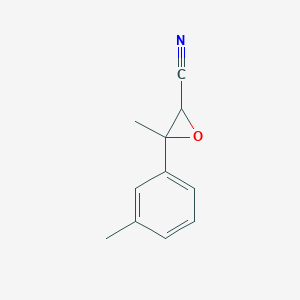
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
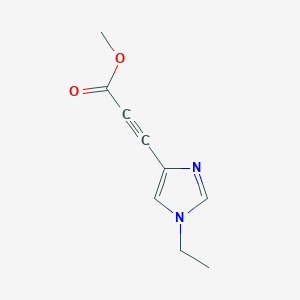
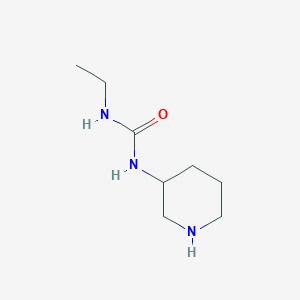
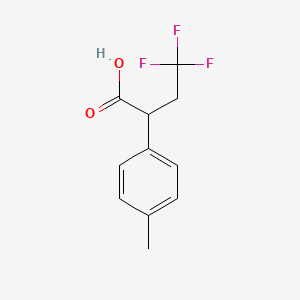
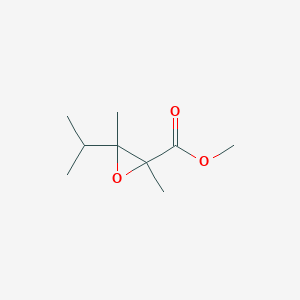
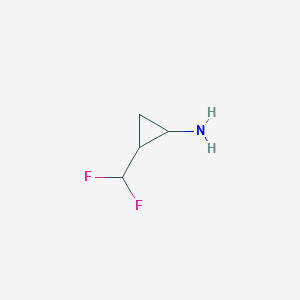
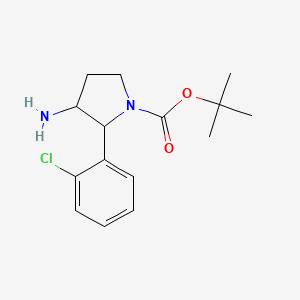
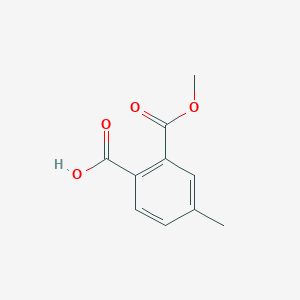
![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

